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molecular formula C7H5FO3 B1269127 4-Fluoro-3-hydroxybenzoic acid CAS No. 51446-31-2

4-Fluoro-3-hydroxybenzoic acid

Cat. No. B1269127
M. Wt: 156.11 g/mol
InChI Key: QATKOZUHTGAWMG-UHFFFAOYSA-N
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Patent
US08530490B2

Procedure details

4-Fluoro-3-hydroxybenzoic acid (558 mg) was dissolved in DMF (5.0 mL). To the solution, (chloromethyl)cyclopropane (666 μL), potassium carbonate (990 mg), and potassium iodide (60 mg) were added, and the mixture was stirred at 90° C. for 6 hours. The reaction mixture was cooled to room temperature, water (10 mL) was then added thereto, and the resultant mixture was then extracted with toluene (10 mL). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was dissolved in toluene (4.0 mL). To the mixture, a solution of DIBAL in hexane (1.0 M, 7.6 mL) was then added dropwise at 0° C., and the reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture, water (1.0 mL) and an aqueous sodium hydroxide solution (1.0 M, 1.0 mL) were gradually added. The precipitate was removed by filtration and washed with ethyl acetate (10 mL×5). Then, the combined filtrate was concentrated under reduced pressure. To the residue, water (10 mL) was added, and the resultant mixture was then extracted with ethyl acetate (15 mL). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (40% ethyl acetate/hexane). The residue was dissolved in dichloromethane (10 mL). To the solution, manganese dioxide (5.0 g) was added at room temperature, and the mixture was heated to reflux at 45° C. for 6 hours. The reaction mixture was cooled to room temperature, and the precipitate was removed by filtration and washed with chloroform (15 mL×4). Then, the combined filtrate was concentrated under reduced pressure. The residue was dissolved in THF (3.0 mL). To the mixture, a solution of methylmagnesium bromide in THF (1.0 M, 1.4 mL) was added dropwise at 0° C., and the mixture was stirred at room temperature for 2 hours. To the reaction mixture, an aqueous saturated ammonium chloride solution (3.0 mL) was added at 0° C., and the resultant mixture was then extracted with ethyl acetate (10 mL×2). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained compound was dissolved in THF (5.0 mL). To the mixture, diphenylphosphoryl azide (650 μL) and DBU (494 μL) were added dropwise at room temperature, and the mixture was stirred for 1 hour. To the reaction mixture, brine (10 mL) was added, and the resultant mixture was then extracted with ethyl acetate (15 mL×2). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane). The obtained compound was dissolved in methanol (5.5 mL). To the solution, 10% palladium-carbon (100 mg) was added, and the reaction mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere. The precipitate was removed by filtration through a pad of Celite and washed with methanol (50 mL). Then, the combined filtrate was concentrated under reduced pressure to obtain the title compound (412 mg) as a crude product.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
666 μL
Type
reactant
Reaction Step Two
Quantity
990 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][C:3]=1O.Cl[CH2:13][CH:14]1[CH2:16][CH2:15]1.[C:17](=[O:20])([O-])[O-].[K+].[K+].[I-].[K+].C[N:26](C=O)C>O>[CH:16]1([CH2:15][O:20][C:17]2[CH:6]=[C:5]([CH:9]([NH2:26])[CH3:10])[CH:4]=[CH:3][C:2]=2[F:1])[CH2:14][CH2:13]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
666 μL
Type
reactant
Smiles
ClCC1CC1
Name
Quantity
990 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mg
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with toluene (10 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (4.0 mL)
ADDITION
Type
ADDITION
Details
To the mixture, a solution of DIBAL in hexane (1.0 M, 7.6 mL) was then added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, water (1.0 mL) and an aqueous sodium hydroxide solution (1.0 M, 1.0 mL) were gradually added
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (10 mL×5)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the combined filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, water (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with ethyl acetate (15 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (40% ethyl acetate/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (10 mL)
ADDITION
Type
ADDITION
Details
To the solution, manganese dioxide (5.0 g) was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 45° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
washed with chloroform (15 mL×4)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the combined filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (3.0 mL)
ADDITION
Type
ADDITION
Details
To the mixture, a solution of methylmagnesium bromide in THF (1.0 M, 1.4 mL) was added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, an aqueous saturated ammonium chloride solution (3.0 mL) was added at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with ethyl acetate (10 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained compound was dissolved in THF (5.0 mL)
ADDITION
Type
ADDITION
Details
To the mixture, diphenylphosphoryl azide (650 μL) and DBU (494 μL) were added dropwise at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, brine (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with ethyl acetate (15 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The obtained compound was dissolved in methanol (5.5 mL)
ADDITION
Type
ADDITION
Details
To the solution, 10% palladium-carbon (100 mg) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration through a pad of Celite
WASH
Type
WASH
Details
washed with methanol (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C=CC1F)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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